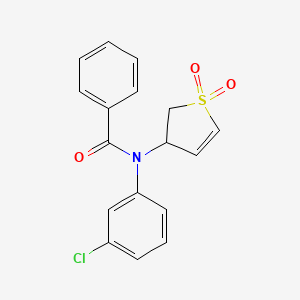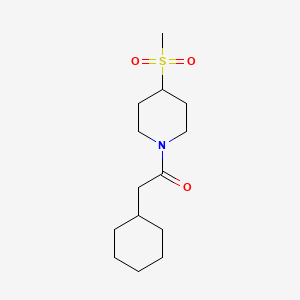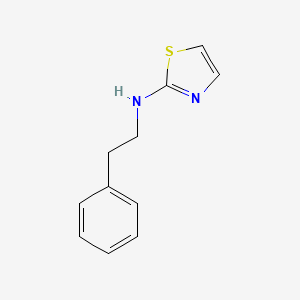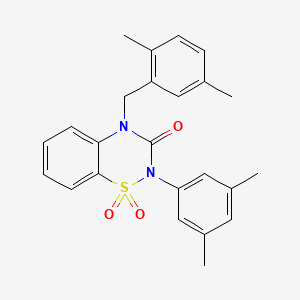
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)furan-2-carboxamide, also known as TFP, is a compound that has been extensively studied for its potential applications in scientific research. TFP is a small molecule that has shown promising results in various studies, making it an attractive candidate for further investigation.
Applications De Recherche Scientifique
Positron Emission Tomography (PET) Imaging
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)furan-2-carboxamide derivatives have been explored as potent radiotracers for PET imaging, specifically targeting macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia. This application is significant for noninvasively imaging reactive microglia and disease-associated microglia, contributing to our understanding of neuroinflammation in vivo. Such imaging can aid in diagnosing and monitoring neuroinflammatory diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, by highlighting the microglial activation in various neuropsychiatric disorders. The development of such PET agents could greatly enhance our ability to evaluate the efficacy of therapeutics targeting neuroinflammation and to monitor disease progression in patients (Horti et al., 2019).
Synthesis and Chemical Reactivity
The compound and its derivatives have been synthesized and studied for their reactivity, providing valuable insights into their potential applications in medicinal chemistry. For example, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its transformation into various chemically reactive forms showcase the versatility of this compound in chemical synthesis. This work lays the groundwork for developing new chemical entities with potential therapeutic applications, highlighting the importance of such compounds in drug discovery and development (Aleksandrov & El’chaninov, 2017).
Antiprotozoal Activity
This compound derivatives have been investigated for their antiprotozoal activity, demonstrating significant potential against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings suggest that such compounds could be developed into effective treatments for diseases caused by these parasites, contributing to the fight against protozoal infections. This research not only underscores the therapeutic potential of these compounds but also highlights the importance of chemical synthesis in developing new antiprotozoal agents (Ismail et al., 2004).
Propriétés
IUPAC Name |
N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c19-16(15-4-1-9-20-15)17-11-13-5-7-18(8-6-13)12-14-3-2-10-21-14/h1-4,9-10,13H,5-8,11-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGAPDMRWKTHDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CO2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-2-pyrrolidinecarboxylate](/img/structure/B2667317.png)
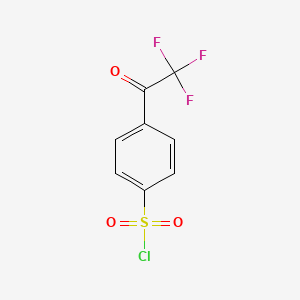

![ethyl 2-(benzo[d]thiazole-6-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2667323.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2667328.png)

![2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B2667330.png)
